3-Sulfamoylbenzoic acid
Vue d'ensemble
Description
3-Sulfamoylbenzoic acid, also known as m-Sulfanilic acid or 3-Aminobenzenesulfonic acid, is an organic compound with the molecular formula C7H7NO3S . It is the major metabolite of tripamide, a new antihypertensive agent .
Molecular Structure Analysis
The molecular structure of 3-Sulfamoylbenzoic acid is represented by the SMILES stringNS(=O)(=O)c1cccc(c1)C(O)=O
. The molecular weight is 201.20 . Physical And Chemical Properties Analysis
3-Sulfamoylbenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 476.1±47.0 °C at 760 mmHg, and a flash point of 241.7±29.3 °C . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique
Agonist Activity Specific to the LPA2 Receptor
- Application Summary: 3-Sulfamoylbenzoic acid (SBA) analogues have been synthesized and found to be the first specific agonists of the LPA2 receptor, some with subnanomolar activity . The LPA2 GPCR mediates antiapoptotic and mucosal barrier-protective effects in the gut .
- Methods of Application: An experimental structure-activity relationship (SAR) was developed and supported by computational docking analysis of the SBA compounds into the LPA2 ligand-binding pocket .
- Results or Outcomes: The synthesized SBA analogues showed promising results as specific agonists of the LPA2 receptor .
Potential Anticancer Agents Targeting M1 Subunit of Human Ribonucleotide Reductase (hRRM1)
- Application Summary: Novel uridyl sulfamoylbenzoic acid derivatives have been synthesized and evaluated as potential anticancer agents targeting the M1 subunit of human ribonucleotide reductase (hRRM1) .
- Methods of Application: A convenient synthesis of six novel nucleoside analogues modified with benzenesulfonamide derivatives was reported . Molecular docking was performed to examine conformation and binding affinity with the large subunit M1 of RNR .
- Results or Outcomes: The sulfamoyl moiety has shown strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine and chlorine enhanced binding, whereas the electron-donating methoxy group diminished binding .
Inhibitor of Cytosolic Phospholipase A2α (cPLA2α)
- Application Summary: The N, N-disubstituted 4-sulfamoylbenzoic acid derivative 3 has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity .
- Methods of Application: This compound was identified as an inhibitor of cPLA2α in a ligand-based virtual screening approach .
- Results or Outcomes: The compound showed promising results as an inhibitor of cPLA2α, which could have potential therapeutic applications .
Synthesis of Novel Uridyl Sulfamoylbenzoate Derivatives
- Application Summary: Six novel nucleoside analogues modified with benzenesulfonamide derivatives have been synthesized . These derivatives contain a sulfonamide group that is crucial for their potential anticancer activity .
- Methods of Application: The Mitsunobu reaction was used to produce uridyl sulfamoylbenzoates with excellent yields .
- Results or Outcomes: The synthesized compounds showed favorable pharmacological and toxicity profiles with excellent solubility scores . They are proposed as potential RNR inhibitors and are worth further investigation as RNR-targeted anticancer drugs .
ELISA Using Synthetic Mycolic Acid-Based Antigens
- Application Summary: An ELISA using synthetic mycolic acid-based antigens has been developed for diagnosing Johne’s disease in cattle . Mycobacterial cells contain very complex characteristic mixtures of mycolic acid derivatives that elicit antibodies during infection .
- Methods of Application: Antibody responses to different classes of mycolic acid derivatives were measured using ELISA for serum from cattle positive for MAP by both faecal PCR and commercial serum ELISA, or just by PCR, and from animals from herds with no history of Johne’s disease .
- Results or Outcomes: The best-performing antigens achieved a sensitivity of 75% and 62.5%, respectively, for serum from animals positive by both faecal PCR and a commercial MAP serum ELISA, at a specificity of 94% compared to 80 no-history negatives .
Synthesis of Novel Uridyl Sulfamoylbenzoate Derivatives
- Application Summary: Six novel nucleoside analogues modified with benzenesulfonamide derivatives have been synthesized . These derivatives contain a sulfonamide group that is crucial for their potential anticancer activity .
- Methods of Application: The Mitsunobu reaction was used to produce uridyl sulfamoylbenzoates with excellent yields .
- Results or Outcomes: The synthesized compounds showed favorable pharmacological and toxicity profiles with excellent solubility scores . They are proposed as potential RNR inhibitors and are worth further investigation as RNR-targeted anticancer drugs .
Safety And Hazards
3-Sulfamoylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers The relevant papers retrieved mention the synthesis of 4-chloro-3-sulfamoylbenzoic acid from 4-chloro-3-sulfamoylbenzoate , the design and synthesis of sulfamoyl benzoic acid analogues , and the use of furosemide as a new fluoroionophore for the determination of uranyl ion .
Propriétés
IUPAC Name |
3-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAETXYOXMDYNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281766 | |
Record name | 3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfamoylbenzoic acid | |
CAS RN |
636-76-0 | |
Record name | 636-76-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-sulfamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.